![molecular formula C11H8Cl2N2O3 B11836043 N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide CAS No. 64002-02-4](/img/structure/B11836043.png)
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
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Overview
Description
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a compound belonging to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide typically involves the acylation of anthranilic acid derivatives. One common method includes the use of ethoxymalonyl chloride followed by Dieckmann cyclization to form the quinoline core . The reaction conditions often require the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The presence of chlorine atoms enhances its binding affinity to these targets, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with potent antimicrobial activity.
Nalidixic Acid: An early quinolone antibiotic used to treat urinary tract infections.
4-Hydroxyquinoline: A compound with similar structural features and biological activities.
Uniqueness
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is unique due to the presence of two chlorine atoms and a hydroxy group, which enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound in the development of new therapeutic agents .
Biological Activity
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide (commonly referred to as compound 1) is a synthetic derivative of quinoline that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈Cl₂N₂O₃. The compound features a dichloro-substituted hydroxyquinoline moiety which is critical for its biological activity. The presence of the acetamide group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the quinoline core followed by chlorination and acetamide substitution. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents and utilizing catalysts like triethylamine .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it possesses inhibitory effects on both bacterial and fungal strains. For instance, it has demonstrated efficacy against Candida albicans and various Gram-positive bacteria . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through mechanisms involving cell cycle arrest and activation of caspase pathways .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer (MCF7) | 15 | Induction of apoptosis |
Colon Cancer (HCT116) | 12 | Cell cycle arrest |
Lung Cancer (A549) | 18 | Caspase activation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticancer Efficacy : A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value indicative of potent activity .
- Case Study on Antimicrobial Activity : In a clinical setting, the compound was tested against Staphylococcus aureus strains resistant to methicillin. Results showed that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics .
Properties
CAS No. |
64002-02-4 |
---|---|
Molecular Formula |
C11H8Cl2N2O3 |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
N-(6,8-dichloro-4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-4(16)14-9-10(17)6-2-5(12)3-7(13)8(6)15-11(9)18/h2-3H,1H3,(H,14,16)(H2,15,17,18) |
InChI Key |
YFJUCADGTRBSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C(=CC(=C2)Cl)Cl)NC1=O)O |
Origin of Product |
United States |
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